N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c1-9(13-17(2,14)15)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXGOCOLBLTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide typically involves the following steps:
Formation of the benzo[b]thiophene ring: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Attachment of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene ring with a suitable alkylating agent, such as 1-bromo-2-propanol.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are compared below with three analogs from the literature:
Key Observations:
- Benzothiophene vs.
- Sulfonamide Position : Sch225336’s bis-sulfone groups enhance receptor selectivity (CB2), whereas the target compound’s single methanesulfonamide may prioritize solubility over receptor specificity .
- Functional Group Diversity : The Schiff base’s imine group (from 1-benzothiophene-3-carbaldehyde) enables antimicrobial activity, suggesting that modifying the target compound’s propan-2-yl chain with similar groups could expand its bioactivity .
Physicochemical Properties
- Solubility : Methanesulfonamide groups generally improve aqueous solubility, critical for bioavailability. Sch225336’s bis-sulfone groups may reduce solubility compared to the target compound .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide is a compound belonging to the class of benzo[b]thiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its interaction with the 5-HT1A serotonin receptor, its synthesis, and the implications for medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features a benzo[b]thiophene ring linked to a propan-2-yl group and a methanesulfonamide moiety. This unique configuration contributes to its distinct chemical properties and biological functions, making it a subject of interest in pharmacological research.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15NO2S2 |
| CAS Number | 2034298-37-6 |
| Molecular Weight | 273.38 g/mol |
Target Receptor
The primary target of this compound is the 5-HT1A serotonin receptor , which plays a crucial role in various physiological processes including mood regulation, anxiety, and cognition.
Mode of Action
The compound acts as a modulator of serotonin pathways by binding to the 5-HT1A receptor. This interaction can influence serotonin levels in the brain, potentially leading to therapeutic effects for psychiatric disorders such as depression and anxiety.
Binding Affinity Studies
Research indicates that modifications to the structure of this compound can significantly affect its efficacy and selectivity towards the 5-HT1A receptor. A study demonstrated that compounds with specific substitutions on the benzo[b]thiophene ring exhibited varying degrees of binding affinity, highlighting the importance of structural optimization in drug design.
Table 1 summarizes the binding affinities of various related compounds:
| Compound | Binding Affinity (Ki) |
|---|---|
| This compound | TBD |
| 4-(benzo[b]thiophen-3-yl)-propane derivatives | 2.30 μM |
| Other derivatives | Varies |
Psychotropic Effects
In a controlled study involving animal models, this compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Comparative Analysis with Other Compounds
Comparative studies with structurally similar compounds have shown that this compound exhibits enhanced pharmacological effects due to its unique methanesulfonamide group, which improves solubility and bioavailability.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[b]thiophene ring : Achieved through cyclization reactions.
- Attachment of the propan-2-yl group : Alkylation with suitable reagents.
- Introduction of the methanesulfonamide group : Reaction with methanesulfonyl chloride in basic conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature and pH Control : Maintain reaction temperatures between 50–70°C and a neutral pH (6.5–7.5) to prevent side reactions .
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation, ensuring stoichiometric equivalence of reactants .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the pure compound .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : Assign protons and carbons using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the benzothiophene and propan-2-yl groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₅NO₂S₂: 297.06) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use cell-based assays (e.g., HEK293 cells) with controlled conditions (e.g., 5% CO₂, 37°C) and internal controls (e.g., IC₅0 values for reference inhibitors) .
- Batch Consistency : Compare activity across multiple synthesis batches using LC-MS to rule out impurity-driven effects .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s benzothiophene and sulfonamide moieties?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs by replacing benzothiophene with benzofuran or thiophene to assess π-π stacking contributions .
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the sulfonamide to evaluate effects on target binding (e.g., enzyme inhibition assays) .
- Computational Modeling : Perform docking studies (AutoDock Vina) with target proteins (e.g., carbonic anhydrase IX) to predict binding affinities and validate via SPR .
Q. How can researchers investigate the compound’s interaction with enzymes like carbonic anhydrase using biophysical methods?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations (1 nM–10 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions in PBS buffer (pH 7.4) .
- Crystallography : Co-crystallize the compound with the enzyme to resolve interaction sites (e.g., sulfonamide-Zn²⁺ coordination in carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
